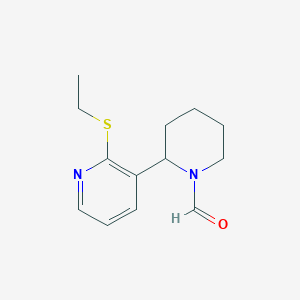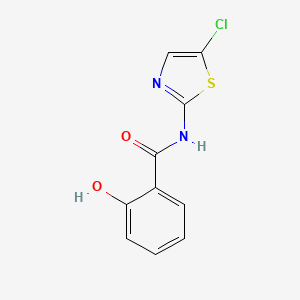
2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,4-dichlorophenyl malonate is an organic compound with the molecular formula C13H14Cl2O4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2,4-dichlorophenyl group and two ethyl ester groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2,4-dichlorophenyl malonate can be synthesized through the alkylation of diethyl malonate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
In industrial settings, the synthesis of diethyl 2,4-dichlorophenyl malonate involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product purity .
化学反应分析
Types of Reactions
Diethyl 2,4-dichlorophenyl malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
科学研究应用
Diethyl 2,4-dichlorophenyl malonate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for the preparation of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of diethyl 2,4-dichlorophenyl malonate involves its reactivity as a malonate ester. The compound can form enolate intermediates, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler malonate ester without the dichlorophenyl group.
Diethyl 2,4-dichlorophenyl acetate: Similar structure but with an acetate group instead of a malonate ester.
Diethyl 2,4-dichlorophenyl succinate: Contains a succinate group instead of a malonate ester
Uniqueness
Diethyl 2,4-dichlorophenyl malonate is unique due to the presence of the dichlorophenyl group, which imparts distinct reactivity and properties compared to other malonate esters. This makes it particularly useful in specific synthetic applications and research studies .
属性
分子式 |
C13H14Cl2O4 |
|---|---|
分子量 |
305.15 g/mol |
IUPAC 名称 |
1-O-(2,4-dichlorophenyl) 3-O-ethyl 2-ethylpropanedioate |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-9(12(16)18-4-2)13(17)19-11-6-5-8(14)7-10(11)15/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
NNKSYIDQFQJGNF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
![N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate](/img/structure/B11815318.png)
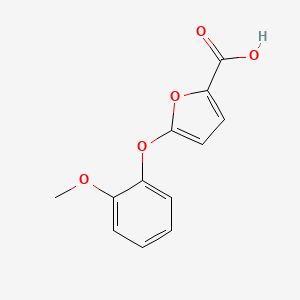


![ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11815337.png)
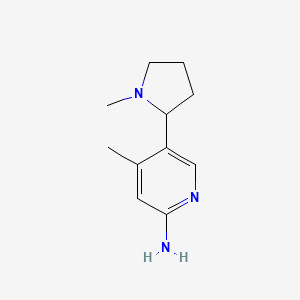

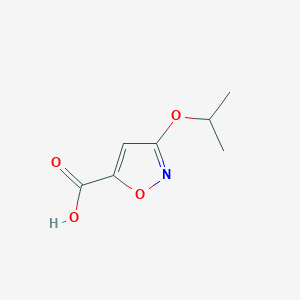
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)
![(2R,3R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11815384.png)
